Aurothioglucose

Vue d'ensemble

Description

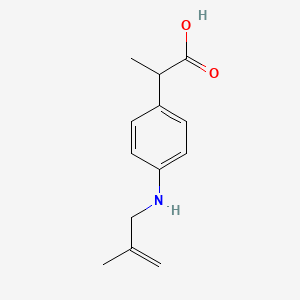

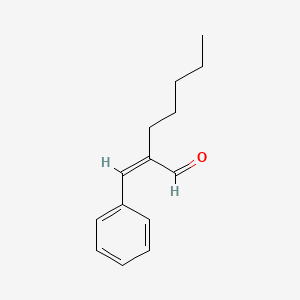

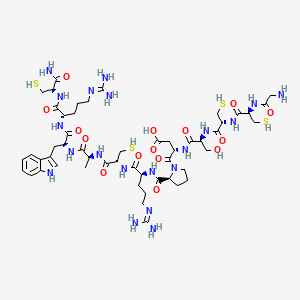

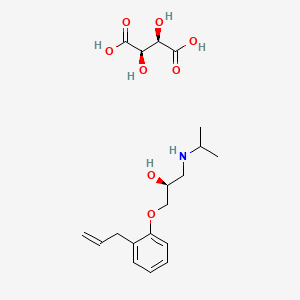

Aurothioglucose, also known as gold thioglucose, is a chemical compound with the formula AuSC6H11O5 . This derivative of the sugar glucose was formerly used to treat rheumatoid arthritis . Throughout history, gold was used to cure diseases, although the efficacy was not established .

Synthesis Analysis

Gold thioglucose can be prepared by treating gold bromide with thioglucose solution saturated with sulfur dioxide . Gold thioglucose is precipitated with methanol and recrystallized with water and methanol . A recent study also showed that aurothioglucose can be formed and released from thioglucose-loaded gold nanoparticles by NIR irradiation .Molecular Structure Analysis

Aurothioglucose features gold in the oxidation state of +I, like other gold thiolates . It is a water-soluble, non-ionic species that is assumed to exist as a polymer . The ‘b’ anomer of ATG is more stable than the ‘a’ anomer for TGp, MATG, and DATG models .Chemical Reactions Analysis

Under physiological conditions, an oxidation-reduction reaction leads to the formation of metallic gold and sulfinic acid derivative of thioglucose .Physical And Chemical Properties Analysis

Aurothioglucose has a molar mass of 392.18 g·mol−1 . It is a water-soluble, non-ionic species .Applications De Recherche Scientifique

Cancer Therapy

Aurothioglucose has been explored for its potential in cancer treatment. It can be formed and released from thioglucose-loaded gold nanoparticles by NIR irradiation, exhibiting a combined anti-cancer effect of thermotherapy and chemotherapy . This approach allows for controlled drug release, minimizing the risk of uncontrollable drug burst release and leakage .

Rheumatoid Arthritis Treatment

Historically, Aurothioglucose was used in the treatment of rheumatoid arthritis. It was indicated for the adjunctive treatment of early active adult and juvenile type rheumatoid arthritis not adequately controlled by other anti-inflammatory agents . However, its use has declined due to side effects and the availability of more effective treatments .

Nanotechnology

In nanotechnology, Aurothioglucose plays a role in the formation of gold ion complex drugs within gold nanoparticles. These nanoparticles can be used for targeted drug delivery systems, particularly in the treatment of solid tumors under NIR irradiation .

Biochemical Research

Aurothioglucose is involved in biochemical studies related to its anti-cancer effects and its interaction with other biochemical compounds. Its formation and release from gold nanoparticles have been confirmed via high-resolution mass spectrometry, providing insights into its mechanism of action .

Pharmacodynamics

The pharmacodynamics of Aurothioglucose have been studied, with findings that patient serum levels of gold rise sharply after administration but decline over the following week. This understanding is crucial for dosing and efficacy in therapeutic applications .

Medicinal Chemistry

Aurothioglucose’s role in medicinal chemistry includes its historical use and the chemical reactions it undergoes under physiological conditions. It features gold in the oxidation state of +I and is assumed to exist as a polymer in water-soluble, non-ionic form .

Mécanisme D'action

Aurothioglucose, also known as gold thioglucose, is a gold compound that was formerly used to treat rheumatoid arthritis . This article will discuss the mechanism of action of aurothioglucose, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

Aurothioglucose primarily targets the immune system, specifically the inflammatory processes associated with rheumatoid arthritis . It has been shown to inhibit protein kinase C, a metalloenzyme containing Zn(2+) bound to cysteine and histidine residues, which plays a crucial role in intracellular signal transduction by phosphorylating serine/threonine residues in the protein .

Mode of Action

It is known to decrease synovial inflammation and retard cartilage and bone destruction . In patients with inflammatory arthritis, such as adult and juvenile rheumatoid arthritis, aurothioglucose can decrease the inflammation of the joint lining .

Biochemical Pathways

Aurothioglucose affects several biochemical pathways. One of the major pathways that aurothioglucose targets is the PI3K/AKT/mTOR pathway . This pathway is involved in the regulation of cell proliferation, apoptosis, and angiogenesis, and it is commonly associated with disease progression and tumorigenesis .

Pharmacokinetics

After administration, patient serum levels of gold rise sharply but decline over the following week . Peak levels with aqueous preparations are higher and decline faster than those with oily preparations . Regular weekly administration produces a continuous rise in the basal value for several months, after which the serum level becomes relatively stable .

Result of Action

The primary result of aurothioglucose’s action is the reduction of inflammation and slowing of disease progression in patients with rheumatoid arthritis . This effect prevents the inflammation from destroying the bone and cartilage surrounding the joints and prevents or slows the development of deformities of the joints .

Action Environment

The action of aurothioglucose can be influenced by environmental factors. For instance, research has shown that the formation and release of aurothioglucose from thioglucose-loaded gold nanoparticles can be induced by near-infrared (NIR) irradiation . This combined anti-cancer effect of thermotherapy and chemotherapy could be expected to have no risk of uncontrollable aurothioglucose burst release and leakage without NIR irradiation .

Safety and Hazards

Propriétés

IUPAC Name |

gold(1+);(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxane-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O5S.Au/c7-1-2-3(8)4(9)5(10)6(12)11-2;/h2-10,12H,1H2;/q;+1/p-1/t2-,3-,4+,5-,6?;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHVAWZZCDCWGBK-BMZZJELJSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)[S-])O)O)O)O.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H](C(O1)[S-])O)O)O)O.[Au+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11AuO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Slightly soluble in propylene glycol; practically insoluble in acetone, alcohol, chloroform, and ether, Soluble in water with decomposition. | |

| Record name | AUROTHIOGLUCOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

The effects of aurothioglucose, on basal and forskolin-activated adenylyl cyclase activity in human total lymphocyte membranes and in membranes of T and B lymphocyte subsets /was studied/. The gold compounds inhibited adenylyl cyclase activity. This inhibitory effect required the presence of both the sulfhydryl ligands and aurous cation. Regulation of lymphocyte adenylyl cyclase by gold compounds represents a potential mode of action of these drugs in rheumatic disease., Transcription factor NF-kappaB controls the expression of a number of genes including those for cell adhesion molecules such as E-selectin, ICAM- 1 and VCAM- 1. These cell adhesion molecules are known to play important roles in a critical step of tumor metastasis; the arrest of tumor cells on the venous or capillary bed of the target organ. NF-kappaB is activated by extracellular signals such as those elicited by the proinflammatory cytokines, TNF and IL-1. The adhesion of tumor cells to IL-1 beta-treated HUVEC /human umbilical vein endothelial cells/ was inhibited by gold compounds such as aurothioglucose. | |

| Record name | AUROTHIOGLUCOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Gold thioglucose | |

Color/Form |

Yellow crystals | |

CAS RN |

12192-57-3 | |

| Record name | Aurothioglucose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12192-57-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | AUROTHIOGLUCOSE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759601 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (α-D-glucopyranosylthio)gold | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AUROTHIOGLUCOSE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of aurothioglucose?

A1: While the exact mechanism of action remains incompletely understood, research suggests that aurothioglucose primarily exerts its effects by interacting with sulfhydryl groups on proteins. [, ] This interaction can lead to the inhibition of various enzymes, particularly those involved in inflammatory and immune responses. []

Q2: Can you elaborate on the interaction of aurothioglucose with selenium-dependent glutathione peroxidase (SeGSH-Px)?

A2: Aurothioglucose has been shown to inhibit SeGSH-Px activity both in vitro and in vivo. [, ] This inhibition appears to be competitive and reversible, suggesting a direct interaction between the gold complex and the enzyme. [] Decreased SeGSH-Px activity can contribute to increased oxidative stress, which may play a role in both its therapeutic and toxic effects. [, ]

Q3: How does aurothioglucose affect the Nuclear Factor-kappa B (NF-κB) pathway?

A3: Studies indicate that aurothioglucose can inhibit the nuclear translocation of NF-κB, a key transcription factor involved in inflammation. [] This inhibition likely contributes to its anti-inflammatory effects by downregulating the production of pro-inflammatory mediators like nitric oxide (NO) and prostaglandin E2 (PGE2). []

Q4: What is the molecular formula and weight of aurothioglucose?

A4: The molecular formula of aurothioglucose is C6H11AuO5S, and its molecular weight is 392.18 g/mol.

Q5: Is there any information available on spectroscopic data for aurothioglucose?

A5: While the provided research papers do not contain specific spectroscopic data (e.g., NMR, IR) for aurothioglucose, such information is crucial for confirming its structure and purity. These techniques can provide insights into the compound's structure, bonding, and interactions with other molecules.

Q6: How does the formulation of aurothioglucose affect its properties and applications?

A6: Aurothioglucose is often administered as an oily suspension (for example, Solganal) for intramuscular injection. [, , , ] The oily formulation allows for slower absorption, potentially reducing the incidence and severity of adverse reactions compared to aqueous solutions. [, , ]

Q7: Does aurothioglucose exhibit any catalytic properties?

A7: Aurothioglucose itself is not known to possess direct catalytic properties. Its mode of action primarily revolves around inhibiting enzymatic activity rather than catalyzing reactions. []

Q8: How is aurothioglucose absorbed, distributed, metabolized, and excreted in the body?

A8: Aurothioglucose is poorly absorbed after intramuscular administration. [] Following absorption, it is distributed to various tissues, with a tendency to accumulate in the kidneys. [] The metabolism and excretion of aurothioglucose are not fully elucidated in the provided research but likely involve binding to plasma proteins and eventual excretion through the kidneys. [, ]

Q9: How do the pharmacokinetic properties of aurothioglucose compare to other gold-containing drugs?

A9: Aurothioglucose, when administered intramuscularly as an oily suspension, exhibits slower absorption compared to aqueous solutions of gold salts like sodium aurothiomalate. [, , , ] This difference in absorption rate can influence the incidence and severity of adverse reactions.

Q10: What are the main in vitro and in vivo models used to study the effects of aurothioglucose?

A10: Various in vitro models, including isolated enzyme assays, cell cultures (e.g., rat peritoneal macrophages), and mouse calvaria cultures, have been employed to investigate the effects of aurothioglucose on enzyme activity, inflammation, and bone resorption. [, , ] In vivo studies primarily utilize rodent models, such as mice and rats, to evaluate its impact on conditions like rheumatoid arthritis, pemphigus vulgaris, and experimental allergic encephalomyelitis. [, , , , , , , ]

Q11: Has aurothioglucose demonstrated efficacy in treating conditions beyond rheumatoid arthritis?

A11: Yes, research suggests potential benefits of aurothioglucose in managing pemphigus vulgaris, an autoimmune blistering disease. [, ] Low-dose aurothioglucose has shown promise in inducing and maintaining remission in some patients. []

Q12: What are the known toxicological and safety concerns associated with aurothioglucose?

A12: Aurothioglucose can cause a range of adverse reactions, with the most common being skin eruptions, stomatitis (mouth sores), and proteinuria (protein in the urine). [, ] These reactions are often dose-dependent and may necessitate treatment discontinuation. [, , ]

Q13: Are there any genetic factors that might predispose individuals to adverse reactions from aurothioglucose?

A13: Interestingly, research suggests a possible link between HLA-DR3 positivity and an increased risk of both toxicity and favorable response to aurothioglucose in rheumatoid arthritis patients. [] This finding highlights the complex interplay between genetics and drug response.

Q14: Are there ongoing efforts to improve the delivery and targeting of aurothioglucose?

A14: While the provided research papers primarily focus on traditional intramuscular administration of aurothioglucose, exploring alternative drug delivery systems, such as nanoparticles, could potentially enhance its efficacy and reduce toxicity. [] Nanoparticle-based delivery could allow for targeted delivery to specific tissues, improving therapeutic outcomes while minimizing off-target effects. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.